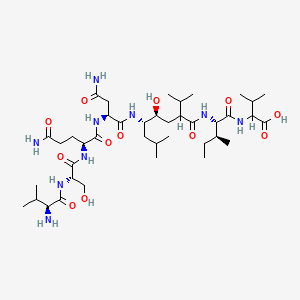

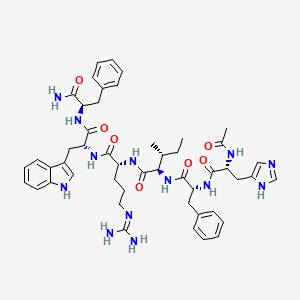

D-Phenylalaninamide, N-acetyl-D-histidyl-D-phenylalanyl-D-isoleucyl-D-arginyl-D-tryptophyl-

Descripción general

Descripción

AC-178335 is a pure somatostatin (SRIF) antagonist. SRIF is the main inhibitory peptide regulating growth hormone (GH) secretion. AC-178335 has an affinity constant (Ki) of 172 +/- 12 nM, and blocks SRIF inhibition of adenylate cyclase in vitro (IC50 = 5.1 +/- 1.4 microM). It induces GH release when given alone (50 micrograms intravenously) to anesthetized rats with or without pretreatment with a long-acting SRIF agonist.

Aplicaciones Científicas De Investigación

Synthesis of Peptides Related to Corticotropin and α-MSH

D-Phenylalaninamide and related peptides have been synthesized for studying the N-terminal structure of corticotropin and α-melanocyte-stimulating hormone (α-MSH). These syntheses have provided insights into the amino acid sequences responsible for the adrenocorticotropic activity of these hormones. For instance, Inouye (1965) synthesized peptides corresponding to positions 6-9, 6-10, and 5-10 of corticotropin and α-MSH molecules, which played a key role in understanding their biological activities (Inouye, 1965).

Treatment with Sodium Hydroxide and Melanocyte-Stimulating Activity

Research by Hano et al. (1966) revealed that treating l-histidyl-l-phenylalanyl-l-arginyl-l-tryptophylglycine, a common fragment of α- and β-MSH and ACTH, with sodium hydroxide significantly increased its melanocyte-stimulating activity in vitro. This study highlighted the potential for chemical modification to enhance the biological activity of peptides (Hano, Koida, Yajima, Kubo, & Oshima, 1966).

Synthesis and Melanocyte-Stimulating Activity

Further research on the synthesis of various peptides, such as glycyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine, has contributed to understanding the structure-activity relationships in melanocyte-stimulating hormones. Studies like those conducted by Schnabel and Li (1960) have shown the impact of peptide chain length on biological activity, particularly in relation to melanocyte stimulation (Schnabel & Li, 1960).

Synthesis of Stereomeric Pentapeptides and Their Biological Activities

The synthesis of different stereoisomeric pentapeptides, as described by Yajima, Kubo, and Okada (1965), has provided valuable information on the role of stereochemistry in the biological activities of these peptides. Their research showed how the arrangement of amino acids affects melanocyte-stimulating activities (Yajima, Kubo, & Okada, 1965).

Ribosomal Binding and Dipeptide Formation

Studies on peptidyl-tRNA, such as those by Heckler et al. (1988), have explored the role of peptides containing D-amino acids in the peptidyltransferase reaction. This research is significant for understanding the molecular mechanisms of protein synthesis and the role of specific amino acids in this process (Heckler, Roesser, Xu, Chang, & Hecht, 1988).

Propiedades

Número CAS |

212966-15-9 |

|---|---|

Fórmula molecular |

C49H63N13O7 |

Peso molecular |

946.1 g/mol |

Nombre IUPAC |

(2R,3R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methylpentanamide |

InChI |

InChI=1S/C49H63N13O7/c1-4-29(2)42(62-47(68)39(23-32-16-9-6-10-17-32)60-46(67)41(57-30(3)63)25-34-27-53-28-56-34)48(69)58-37(20-13-21-54-49(51)52)44(65)61-40(24-33-26-55-36-19-12-11-18-35(33)36)45(66)59-38(43(50)64)22-31-14-7-5-8-15-31/h5-12,14-19,26-29,37-42,55H,4,13,20-25H2,1-3H3,(H2,50,64)(H,53,56)(H,57,63)(H,58,69)(H,59,66)(H,60,67)(H,61,65)(H,62,68)(H4,51,52,54)/t29-,37-,38-,39-,40-,41-,42-/m1/s1 |

Clave InChI |

ADIUJENJSJKNSC-FKJNZLKYSA-N |

SMILES isomérico |

CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)C |

SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

HFIRWF |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AC-178335; AC178335; AC 178335 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

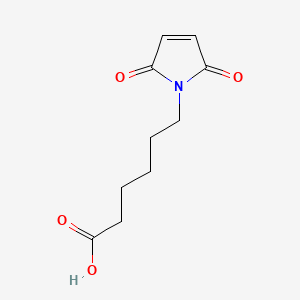

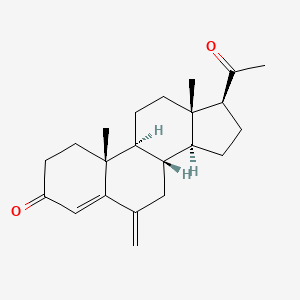

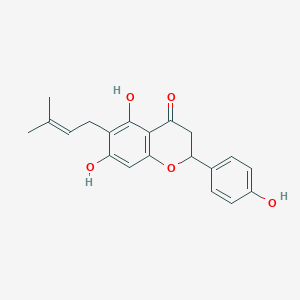

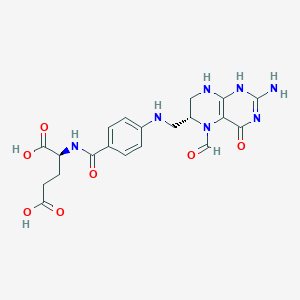

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.